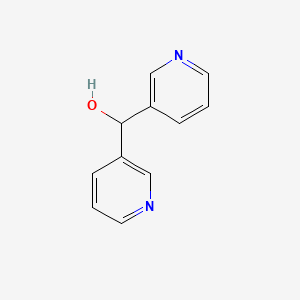

Di(pyridin-3-yl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dipyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDJTQNGTXDZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461893 | |

| Record name | Dipyridin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89667-15-2 | |

| Record name | Dipyridin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di Pyridin 3 Yl Methanol and Derivatives

Established Synthetic Routes for Di(pyridin-3-yl)methanol

Reduction of Schiff Base Intermediates

A prominent route to obtain compounds structurally related to this compound involves the synthesis and subsequent reduction of Schiff base intermediates. This two-step process first establishes a di-imine linkage through condensation, which is then reduced to the corresponding diamine.

The initial step in this synthetic pathway is the formation of a Schiff base, which is an imine-containing compound, through the condensation of a primary amine with an aldehyde or ketone. ias.ac.inresearchgate.net In the context of synthesizing precursors for this compound derivatives, pyridine-3-carboxaldehyde is a key starting material. whiterose.ac.ukwhiterose.ac.uk The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). ias.ac.in

The synthesis of N,N'-bis-pyridin-3-ylmethylene-benzene-1,4-diamine, a representative Schiff base, is achieved by reacting pyridine-3-carboxaldehyde with p-phenylenediamine (B122844) in ethanol (B145695) at elevated temperatures. whiterose.ac.uk The disappearance of the aldehyde proton signal and the appearance of a new singlet for the azomethine proton in the 1H NMR spectrum confirm the formation of the Schiff base. whiterose.ac.uk Similarly, the condensation of pyridine-2,3-diamine with aromatic aldehydes has been shown to yield 3-arylideneamino-2-aminopyridines. ias.ac.in The reaction conditions, such as the solvent and temperature, can influence the reaction rate and yield. While some condensations proceed at room temperature in methanol (B129727), others may require refluxing in solvents like ethanol. ias.ac.inresearchgate.net

Table 1: Representative Condensation Reactions for Schiff Base Formation

| Aldehyde/Ketone | Amine | Product | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Pyridine-3-carboxaldehyde | p-Phenylenediamine | N,N'-bis-pyridin-3-ylmethylene-benzene-1,4-diamine | Ethanol | 70°C, 5 hours | whiterose.ac.uk |

| p-Methoxybenzaldehyde | Pyridine-2,3-diamine | 3-(p-Methoxybenzylidene)amino-2-aminopyridine | Methanol | Room Temperature, 4 hours | ias.ac.in |

| 2-Acetylpyridine | Benzene-1,4-diamine | N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine | Ethanol | Reflux, 6 hours | researchgate.net |

Following the formation of the Schiff base, the imine bonds are reduced to form the corresponding amine. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and selectivity for carbonyls and imines. google.comresearchgate.net The reduction of N,N'-bis-pyridin-3-ylmethylene-benzene-1,4-diamine to N,N'-bis-pyridin-3-ylmethyl-benzene-1,4-diamine is typically carried out in methanol over several hours. whiterose.ac.uk The progress of the reduction is monitored by the disappearance of the imine group band in the FTIR spectrum and the appearance of a new band corresponding to the secondary amine group. whiterose.ac.uk

The general procedure involves dissolving the Schiff base in a suitable alcoholic solvent, such as methanol or ethanol, and then adding sodium borohydride portion-wise. The reaction is often stirred at room temperature or under reflux conditions to ensure complete reduction. google.comresearchgate.net The combination of sodium borohydride with cobalt(II) chloride has also been reported for the reduction of related nitropyrimidine intermediates, although with moderate yields. google.com

Table 2: Reduction of Schiff Bases using Sodium Borohydride

| Schiff Base | Reducing Agent | Product | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| N,N'-bis-pyridin-3-ylmethylene-benzene-1,4-diamine | NaBH₄ | N,N'-bis-pyridin-3-ylmethyl-benzene-1,4-diamine | Methanol | 12 hours | whiterose.ac.uk |

| N,N′-bis((pyridine-n-yl)methylene)cyclohexane-1,4-diamines | NaBH₄ | {(m-py)CH₂NHC₆H₁₀NHCH₂(m-py)} | Methanol | Not specified | researchgate.net |

| Tris-Schiff base from Pyridine-2-carbaldehyde and ethane-1,2-diamine | NaBH₄ | N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine | Methanol | Not specified |

Nucleophilic Substitution Reactions

An alternative strategy for the construction of the this compound framework involves nucleophilic substitution reactions. This approach typically utilizes an organometallic pyridyl nucleophile that attacks a suitable electrophilic partner.

The core of this method lies in the coupling of a nucleophilic pyridine (B92270) derivative with an electrophilic benzyl (B1604629) halide. A plausible route involves the reaction of a 3-pyridyl organometallic reagent, such as 3-pyridylmagnesium bromide or 3-lithiopyridine, with a 3-(halomethyl)pyridine, for instance, 3-(bromomethyl)pyridine. The organometallic reagent acts as the nucleophile, attacking the electrophilic benzylic carbon of the 3-(bromomethyl)pyridine.

The preparation of 3-pyridylmagnesium bromide is well-established and involves the reaction of 3-bromopyridine (B30812) with magnesium in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). cymitquimica.comresearchgate.net Similarly, 3-lithiopyridine can be generated from 3-bromopyridine via lithium-halogen exchange using n-butyllithium, although careful temperature control is necessary. researchgate.net These organometallic reagents are highly reactive and readily engage with various electrophiles to form new carbon-carbon bonds. cymitquimica.comresearchgate.net The subsequent reaction with a 3-(halomethyl)pyridine would theoretically yield a di(pyridin-3-yl)methane derivative, which could then be functionalized to the desired methanol.

Base catalysis plays a crucial role in many nucleophilic substitution reactions involving pyridines. While strong bases like lithium diisopropylamide (LDA) can be used to deprotonate pyridines at specific positions to generate nucleophiles, researchgate.net base catalysis is also employed in the substitution of leaving groups on the pyridine ring. For instance, the direct C-H etherification of N-heteroarenes can be achieved using potassium tert-butoxide, which catalyzes halogen transfer from a halothiophene to the heteroarene, forming a heteroaryl halide intermediate that then undergoes base-promoted alcohol substitution. nih.gov

In the context of the proposed pyridine and benzyl bromide coupling, a base could be utilized to facilitate the formation of the nucleophilic pyridine species or to promote the substitution reaction itself. The choice of base and reaction conditions is critical to control the regioselectivity and prevent side reactions. researchgate.net For example, in the synthesis of certain substituted pyridines, the addition of a base like triethylamine (B128534) has been shown to improve the yields of trapping the Grignard intermediate with an electrophile. researchgate.net

Grignard Reactions with Pyridine Derivatives

The synthesis of this compound can be effectively achieved through the use of Grignard reactions, a classic and versatile method for forming carbon-carbon bonds. organic-chemistry.orgpressbooks.pub This approach typically involves the reaction of a pyridin-3-yl Grignard reagent with a suitable pyridine-based carbonyl compound. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. pressbooks.publibretexts.org

A common strategy is the reaction of 3-pyridylmagnesium bromide (a Grignard reagent) with 3-pyridinecarboxaldehyde. libretexts.orggoogle.com In this process, the Grignard reagent adds across the carbon-oxygen double bond of the aldehyde. A subsequent acidic workup hydrolyzes the intermediate magnesium alkoxide to yield the final product, this compound, which is a secondary alcohol. libretexts.org

The preparation of the Grignard reagent itself requires carefully controlled, anhydrous conditions, typically by reacting a halogenated pyridine, such as 3-bromopyridine, with magnesium metal in a dry ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org The reactivity of Grignard reagents necessitates the exclusion of water and other protic solvents to prevent their decomposition. libretexts.org

An analogous synthesis for a related isomer, pyridin-2-yl(pyridin-3-yl)methanol, involves the reaction between pyridin-2-yl and pyridin-3-yl Grignard reagents and a protected carboxaldehyde, followed by deprotection to yield the methanol product. This highlights the adaptability of the Grignard methodology for creating asymmetric diaryl methanols as well.

Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives. These modifications can be broadly categorized into the introduction of new molecular fragments onto the pyridine rings, functionalization of the central methanol group, and the construction of new heterocyclic systems fused to the pyridine core.

Introduction of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups to the pyridine rings of the methanol core is a common strategy to create more complex derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed for this purpose. This method involves the reaction of a halogenated pyridine derivative with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. mdpi.com For instance, (6-arylated-pyridin-3-yl)methanol derivatives have been synthesized using such cross-coupling techniques. researchgate.net

Nickel-catalyzed reactions have also emerged as a powerful alternative for these transformations. An efficient synthesis of various aryl(pyridinyl)methanol derivatives has been developed using a Ni-NIXANTPHOS catalyst system. rsc.org This method allows for the chemoselective arylation of pyridylmethyl ethers, tolerating a wide variety of aryl halides, including more economical aryl chlorides, and can produce yields up to 96%. rsc.org

The following table summarizes examples of coupling reactions used to introduce aryl moieties.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(PPh₃)₄, Na₂CO₃ | 2-amino-6-iodo-benzonitrile, Arylboronic acids | 5-Aryl-dihydroquinazolines | mdpi.com |

| Ni-NIXANTPHOS, NaN(SiMe₃)₂ | Pyridylmethyl ether, Aryl chloride | Aryl(pyridinyl)methanol | rsc.org |

| Pd(OAc)₂, S-Phos, K₂CO₃ | 6-chloro-2-guanidinopyridine, Arylboronic acids | 6-Aryl-2-guanidinopyridines | mdpi.com |

Functionalization of the Methanol Group

The hydroxyl group of this compound is a key site for further chemical modification, allowing for the attachment of various functional groups through reactions like etherification and esterification. vulcanchem.com

A prominent example is the Williamson ether synthesis, which can be used to convert the methanol into an ether derivative. mdpi.com This reaction involves deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This approach has been used to synthesize ether-based ligands from the isomeric di(pyridin-2-yl)methanol (B1605064). mdpi.com These ether intermediates can be further modified, for example, by introducing long alkyl chains or other functional units to act as spacers or "molecular wires". mdpi.com

The hydroxyl group can also be used as a precursor for creating ligands for metallo-supramolecular polymers, as demonstrated by its use in synthesizing succinylated ligands.

Synthesis of Imidazo[1,5-a]pyridine (B1214698) Derivatives

Imidazo[1,5-a]pyridines are a significant class of N-fused heterocyclic compounds that can be synthesized from precursors related to this compound. researchgate.netmdpi.com The synthesis often involves the oxidation of the methanol group to a ketone, followed by a cyclization reaction. For example, di-2-pyridyl ketone can react with various aldehydes in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to form 1,3-disubstituted imidazo[1,5-a]pyridine derivatives in a one-pot reaction. nih.gov

Another established method is the iodine-mediated oxidative annulation of 2-pyridyl ketones with alkylamines, which provides a transition-metal-free pathway to imidazo[1,5-a]pyridines. rsc.org This reaction is operationally simple and can be performed on a gram scale. rsc.org

A different facile synthesis uses (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine as a key intermediate. lew.ro This amine can be converted into the target imidazo[1,5-a]pyridine derivatives in a one-pot reaction using reagents like thiophosgene, with the reaction conditions optimized for solvent and temperature. lew.ro

Optimization of Synthetic Reaction Conditions

The efficiency, yield, and selectivity of the syntheses for this compound and its derivatives are highly dependent on the specific reaction conditions. Optimization of parameters such as the choice of catalyst, solvent system, temperature, and reactants is crucial for achieving the desired outcome. rsc.orgresearchgate.net

Influence of Solvent Systems on Yield and Selectivity

The solvent system plays a critical role in the synthesis of pyridine-containing compounds, influencing reaction rates, yields, and even the chemoselectivity of the transformation. Current time information in Bangalore, IN.

In the nickel-catalyzed synthesis of aryl(pyridinyl)methanol derivatives, the choice of solvent was found to be a key factor in controlling whether the reaction resulted in direct α-arylation or a tandem arylation/ rsc.orgCurrent time information in Bangalore, IN.-Wittig rearrangement. rsc.org For the synthesis of 3,5-diarylpyridines, a study of different solvents including methanol, methanol/water, and acetic acid/water found that acetic acid was the most suitable solvent for the transformation. researchgate.net

The cyclization of amidine derivatives to form 3-heteroaryl-2H-benzo[e] researchgate.netrsc.orgCurrent time information in Bangalore, IN.thiadiazine 1,1-dioxides was successfully carried out by refluxing in pyridine in the presence of DBU; however, the reaction did not proceed in pyridine alone, highlighting the importance of the base in this specific solvent. nih.gov In another case, when a reaction was attempted in methanol, the chlorine atom on the starting material was replaced by a methoxy (B1213986) group, demonstrating how the solvent can participate in the reaction. nih.gov

The table below shows the results of solvent optimization for the conversion of an amine into a thiol, a key step in the synthesis of certain imidazo[1,5-a]pyridines. lew.ro

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Toluene (B28343) | 25 | 24 | 10 |

| Dichloromethane (B109758) | 25 | 24 | 30 |

| Tetrahydrofuran | 25 | 24 | 50 |

| Dichloromethane | 0 | 24 | 70 |

Data adapted from a study on the synthesis of imidazo[1,5-a]pyridine derivatives, illustrating the significant impact of solvent and temperature on reaction yield. lew.ro

Temperature Control and Stoichiometric Ratios

The conditions chosen for the synthesis of this compound are critical for the success of the reaction. Temperature and the ratio of reactants are among the most important parameters that need to be controlled.

One common route to this compound involves the Grignard reaction . This typically involves the reaction of a 3-pyridyl Grignard reagent, such as 3-pyridylmagnesium bromide, with pyridine-3-carbaldehyde. To manage the exothermic nature of this reaction and minimize the formation of byproducts, the reaction is often initiated at a low temperature, for instance, between -78 °C and 0 °C. Following the initial addition, the reaction mixture is gradually allowed to warm to room temperature. Stoichiometrically, a slight excess of the Grignard reagent is often employed to ensure that the aldehyde is fully consumed.

Another major synthetic pathway is the reduction of di(pyridin-3-yl)methanone (B189070) . A variety of reducing agents can be employed, with sodium borohydride being a common choice due to its selectivity. In this case, the reaction is also typically started at a reduced temperature of 0 °C before proceeding at room temperature. A molar excess of the reducing agent is used to drive the reaction to completion. Some research has also explored the reduction of related pyridine ketones with dicyclopentylzinc, which can proceed readily to the corresponding secondary alcohols. mdpi.com

The following table summarizes typical temperature and stoichiometric conditions for these synthetic routes.

| Synthetic Route | Reactants | Typical Temperature Range | Stoichiometric Considerations | Notes |

| Grignard Reaction | 3-Pyridyl Grignard Reagent + Pyridine-3-carbaldehyde | -78 °C to Room Temperature | Slight excess of Grignard reagent | Careful temperature control is crucial to prevent side reactions. |

| Ketone Reduction | Di(pyridin-3-yl)methanone + Sodium Borohydride | 0 °C to Room Temperature | Molar excess of reducing agent | A milder alternative to more powerful reducing agents. |

| Ketone Reduction | Pyridine Ketones + Dicyclopentylzinc | Room Temperature to 60 °C | Excess organozinc reagent (3-5 equivalents) | Effective for certain heterocyclic ketones. mdpi.com |

The precise optimization of these parameters is often necessary to maximize the yield and purity of the final product, which can be highly dependent on the specific derivative being synthesized.

Purity and Isolation Techniques for Synthetic Products

Once the synthesis is complete, the crude product mixture, containing the desired this compound or its derivative, unreacted starting materials, and various byproducts, must be purified. The isolation and purification strategy is a critical step in obtaining a compound of high purity.

The initial step in purification is typically an aqueous workup . This involves quenching the reaction mixture, often with water or a dilute acid or base, followed by extraction of the product into a suitable organic solvent. This process removes inorganic salts and other water-soluble impurities.

Chromatography is a widely used and effective method for purifying the crude product. Flash column chromatography using silica (B1680970) gel is a standard technique. beilstein-journals.orgrsc.org The choice of the eluent system, typically a mixture of a nonpolar and a polar solvent, is crucial for achieving good separation. The polarity of the eluent is often gradually increased to first elute less polar impurities and then the more polar product. The progress of the purification can be monitored by thin-layer chromatography (TLC). For instance, a mixture of dichloromethane and methanol or ethyl acetate and hexanes can be used as the eluent. beilstein-journals.orgrsc.org

Crystallization is another powerful purification technique, particularly for solid products. google.com The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which the compound is soluble at high temperatures but less soluble at lower temperatures. As the solution cools, the pure product crystallizes out, leaving impurities behind in the mother liquor. Recrystallization from solvents like chloroform-hexane has been reported for related compounds. nii.ac.jp

The purity of the final isolated product is confirmed through various analytical methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis, which together provide structural confirmation and an assessment of purity.

The following table provides a summary of common purification techniques.

| Technique | Description | Typical Solvents/Materials | Key Considerations |

| Aqueous Workup | Removal of inorganic salts and water-soluble impurities. | Water, dilute acid/base, organic extraction solvents (e.g., dichloromethane, ethyl acetate). | The first step before further purification. |

| Column Chromatography | Separation based on polarity. beilstein-journals.orgrsc.org | Silica gel, ethyl acetate/hexanes, dichloromethane/methanol. beilstein-journals.orgrsc.org | Eluent system must be optimized for separation. |

| Crystallization | Purification of solids based on differential solubility. google.com | Ethanol-water mixtures, chloroform-hexane. nii.ac.jp | The choice of solvent is critical for good recovery and purity. |

Advanced Characterization Techniques and Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of Di(pyridin-3-yl)methanol through its fragmentation patterns.

In mass spectrometric analysis, the molecular formula of this compound is C₁₁H₁₀N₂O. The exact molecular weight of the compound is 186.21 g/mol . Mass spectrometry confirms this molecular weight. Depending on the ionization technique used, such as Electrospray Ionization (ESI), the molecular ion peak is typically observed as the protonated molecule [M+H]⁺.

For this compound, the expected molecular ion peaks would be:

[M]⁺: m/z ≈ 186.1

[M+H]⁺: m/z ≈ 187.1

It is common for alcohols to exhibit a small or sometimes non-existent molecular ion peak in the mass spectrum libretexts.org.

| Ion Species | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 186.1 | Represents the radical cation of the molecule. |

| [M+H]⁺ | 187.1 | Commonly observed in soft ionization techniques like ESI. |

The fragmentation of this compound in a mass spectrometer provides valuable structural information. The fragmentation pathways are influenced by the presence of the hydroxyl group and the two pyridine (B92270) rings.

Key fragmentation patterns for alcohols often involve the cleavage of the carbon-carbon bond adjacent to the oxygen atom libretexts.org. Another common fragmentation route for alcohols is the loss of a water molecule (H₂O), which would result in a peak at [M-18]⁺ libretexts.org.

For this compound, the pyridine rings are relatively stable, and fragmentation often involves the cleavage of the bonds connecting the rings to the central methoxy (B1213986) group. The fragmentation of the pyridine ring itself is less common, but when it occurs, it can lead to the loss of HCN (27 Da) or C₂H₂ (26 Da). The fragmentation of prazoles, which also contain pyridine and another heterocyclic ring, often shows that the pyridine ring remains intact during ionization nih.gov.

A plausible fragmentation pathway could involve the initial loss of a hydrogen atom from the hydroxyl group, followed by the cleavage of the C-C bond to yield a pyridinoyl cation. The stability of the pyridine ring suggests that fragments containing this moiety would be prominent in the spectrum. For instance, the fragmentation of nicotinyl alcohol, which contains a single pyridin-3-yl methanol (B129727) unit, shows characteristic peaks that can be informative scielo.br.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. These transitions are characteristic of molecules containing aromatic systems and heteroatoms with non-bonding electrons, such as the nitrogen in the pyridine rings rsc.orgrug.nl.

π→π transitions:* These are typically high-energy transitions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They usually appear as strong absorption bands in the UV region.

n→π transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen atoms) to a π* antibonding orbital. These bands are generally less intense than π→π* bands rug.nl.

For comparison, theoretical studies on di(pyridin-2-yl)methanol (B1605064) showed a sharp absorption peak at a shorter wavelength of 170 nm. The electronic transition for this molecule was identified as π→π* researchgate.net. The UV-Vis spectra of similar pyridine-containing compounds show absorption bands in the range of 250-390 nm researchgate.net.

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound. This phenomenon, known as solvatochromism, can cause shifts in the absorption maxima (λmax).

Hypsochromic Shift (Blue Shift): For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift. Polar, protic solvents can form hydrogen bonds with the non-bonding electrons of the nitrogen atoms in the pyridine rings. This stabilizes the ground state more than the excited state, thus increasing the energy required for the transition and shifting the absorption to shorter wavelengths mdpi.com.

Bathochromic Shift (Red Shift): For π→π* transitions, polar solvents often cause a bathochromic shift. The excited state is generally more polar than the ground state, and it is therefore better stabilized by polar solvents, which lowers the transition energy and shifts the absorption to longer wavelengths.

The absorption spectra of various dyes containing pyridine moieties have been shown to be strongly dependent on the solvent used rsc.orgmdpi.com. For example, studies on other organic dyes have shown that the absorption maximum can shift significantly when moving from a non-polar solvent like chloroform (B151607) to a polar solvent like methanol or DMF researchgate.net.

| Transition Type | Effect of Increasing Solvent Polarity | Reason |

|---|---|---|

| n→π | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state via hydrogen bonding with the nitrogen lone pair. |

| π→π | Bathochromic Shift (Red Shift) | Greater stabilization of the more polar excited state by the polar solvent. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This analysis is crucial for verifying the empirical and molecular formula of the synthesized compound.

The molecular formula of this compound is C₁₁H₁₀N₂O. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. The results from an elemental analyzer are then compared to these theoretical values to confirm the purity and composition of the compound. This method is a standard procedure for the characterization of newly synthesized organic compounds raco.cat.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 70.95 |

| Hydrogen (H) | 5.41 |

| Nitrogen (N) | 15.04 |

| Oxygen (O) | 8.59 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the properties of pyridine-containing compounds. citedrive.comresearchgate.net For derivatives of pyridin-3-yl methanol (B129727), DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(2d,p), have been successfully employed to correlate theoretical data with experimental findings. citedrive.comscribd.com These computational approaches provide a foundational understanding of the molecule's intrinsic characteristics.

The first step in a computational analysis is typically the optimization of the molecular geometry to find its most stable conformation (lowest energy state). mdpi.comnih.gov For Di(pyridin-3-yl)methanol and its derivatives, DFT calculations are used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculations confirm the spatial arrangement of the two pyridine (B92270) rings relative to the central methanol carbon. The electronic structure, which dictates the molecule's properties, is also elucidated, providing a map of electron distribution across the molecule. mdpi.com For instance, studies on similar pyridine-based structures have successfully used DFT to predict geometries that are in good agreement with X-ray crystallography data. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting a molecule's chemical reactivity and kinetic stability. numberanalytics.comwikipedia.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO acts as an electron donor, while the LUMO is an electron acceptor. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

In studies of 6-arylated-pyridin-3-yl methanol derivatives, FMO analysis has been used to calculate global reactivity descriptors. citedrive.comresearchgate.net For example, the compound 6-(3-Flourophenyl)‐4‐pyridine‐methanol (FPPM) was found to have a HOMO-LUMO gap of 4.91 eV, indicating it is more stable and less reactive compared to other derivatives in the same study. citedrive.comresearchgate.net The distribution of these orbitals is also significant; for many pyridine derivatives, the HOMO is located over the pyridine rings and the methanol group, while the LUMO is distributed across the aromatic system.

Table 1: FMO Properties of a Representative Pyridin-3-yl Methanol Derivative (FPPM)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -1.63 |

| Energy Gap (ΔE) | 4.91 |

Data derived from studies on 6-arylated-pyridin-3-yl methanol derivatives. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into intramolecular bonding and delocalization of electrons. uni-muenchen.dedergipark.org.trfaccts.de This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). researchgate.net These interactions, known as hyperconjugative interactions, are key to understanding the molecule's stability. researchgate.netresearchgate.net

For pyridin-3-yl methanol derivatives, NBO analysis confirms stability arising from charge delocalization and intramolecular hydrogen bonding. researchgate.net Significant interactions often involve the lone pair electrons (n) on the nitrogen and oxygen atoms and their delocalization into the antibonding (π* and σ) orbitals of the pyridine rings. For example, the interaction between the lone pair of an oxygen atom and the antibonding orbital of a carbon-carbon bond within the pyridine ring (n(O) → π(C-C)) contributes significantly to the stabilization of the molecule.

Table 2: Selected NBO Second-Order Perturbation Interactions for a Pyridin-3-yl Methanol Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C-C) | ~5-10 |

| LP (O) | σ* (C-C) | ~1-3 |

| π (C-C) | π* (C-C) | ~15-25 |

Values are representative estimates based on typical NBO analyses of similar aromatic and heterocyclic systems. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netmdpi.comscivisionpub.com

For this compound, the MEP map would show the most negative potential localized around the nitrogen atoms of the two pyridine rings due to their high electronegativity and the presence of lone pair electrons. These sites are the most probable for protonation and coordination with metal ions. The hydroxyl group's oxygen atom also represents a region of negative potential. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the pyridine rings would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.netsemanticscholar.org It predicts the excitation energies, corresponding to the maximum absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. acs.org

Theoretical UV-Vis spectra for pyridin-3-yl methanol derivatives have been calculated using TD-DFT, often showing good agreement with experimental data. citedrive.comscribd.com These calculations can identify the nature of electronic transitions. For many pyridine derivatives, the main absorption bands in the UV-Vis spectrum are attributed to π → π* transitions within the aromatic rings and n → π* transitions involving the lone pair electrons of the nitrogen atoms. researchgate.nettandfonline.com

Table 3: Calculated Spectroscopic Data for a Representative Pyridin-3-yl Methanol Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | ~310-330 | ~0.1-0.3 |

| HOMO-1 → LUMO | ~280-300 | ~0.05-0.15 |

| HOMO → LUMO+1 | ~260-280 | ~0.2-0.4 |

Data is illustrative based on TD-DFT calculations for similar pyridine derivatives. citedrive.comscribd.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment, such as a solvent or a biological system. diva-portal.orgbiorxiv.org These simulations model the movements of atoms and molecules by integrating Newton's equations of motion.

For compounds containing a pyridin-3-yl moiety, MD simulations have been used to elucidate their interactions with biological targets like cell membranes. mdpi.com For instance, a study on a probe containing a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold used MD simulations to understand its interaction with a model POPC lipid bilayer. mdpi.com Such simulations can predict how the molecule orients itself, the types of interactions it forms (e.g., hydrogen bonds, van der Waals forces), and its potential to permeate biological membranes. mdpi.comnih.gov This information is invaluable for designing molecules with specific biological activities.

Global Reaction Characteristics and Reactivity Predictions

Computational studies, primarily using Density Functional Theory (DFT), are essential for predicting the global reactivity of this compound. These investigations focus on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A large energy gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species that is more easily polarized. dergipark.org.tr For isomers like di(pyridin-2-yl)methanol (B1605064), global reactivity analysis has been used to understand its electron donor-acceptor characteristics. tandfonline.comresearchgate.net Similar DFT calculations on pyridin-3-yl methanol derivatives have been employed to calculate global reactivity descriptors and correlate them with molecular stability. researchgate.netscribd.com

From these FMO energies, several key global reactivity descriptors can be calculated to provide a more quantitative prediction of the molecule's behavior. While specific values for this compound require a dedicated computational study, the expected parameters derived from such an analysis are outlined in the table below.

| Global Reactivity Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Quantifies the molecule's resistance to changes in its electron distribution. A higher value corresponds to greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity of the molecule to act as an electrophile (electron acceptor). |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. For this compound, computational methods such as Hirshfeld surface analysis and energy framework calculations provide a detailed picture of these packing forces.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The surface is generated based on the electron distribution of a molecule, and it is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. researchgate.net

This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.gov The percentage contribution of different types of atomic contacts to the total Hirshfeld surface area can be precisely calculated. For related pyridine-containing crystalline compounds, H···H, C···H/H···C, and N···H/H···N contacts are consistently found to be the most significant contributors to crystal packing. iucr.orgnih.goviucr.org

Based on analyses of analogous structures, a representative breakdown of intermolecular contacts for this compound is presented below.

| Contact Type | Anticipated Contribution | Description of Interaction |

|---|---|---|

| H···H | ~40-50% | Represents the most abundant, though generally weak, van der Waals interactions. Appears as a large, diffuse region in the center of the fingerprint plot. nih.gov |

| C···H / H···C | ~20-30% | Corresponds to contacts between hydrogen atoms and the carbon atoms of the pyridine rings. These appear as distinct "wings" on the fingerprint plot. iucr.orgnih.gov |

| N···H / H···N | ~10-20% | Crucial interactions often associated with hydrogen bonding involving the pyridine nitrogen and the methanol hydroxyl group. They are visible as sharp spikes on the fingerprint plot. nih.gov |

| O···H / H···O | ~5-15% | Represents hydrogen bonding involving the hydroxyl group's oxygen and hydrogen atoms. These also produce sharp spikes on the fingerprint plot. iucr.org |

| C···C | ~2-5% | Indicative of π-π stacking interactions between the pyridine rings. iucr.org |

Energy Framework Analysis for Interaction Quantification

To gain a deeper, quantitative understanding of the forces driving crystal packing, energy framework analysis is employed. This method, often implemented in software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors in the crystal lattice. researchgate.netresearchgate.net The total interaction energy (Etot) is typically decomposed into four key components: electrostatic, polarization, dispersion, and exchange-repulsion. researchgate.net

The results are visualized as "frameworks" where cylinders connect the centroids of interacting molecules, with the thickness of the cylinder proportional to the strength of the interaction. researchgate.net This provides a clear, intuitive map of the strongest interaction pathways within the crystal. Studies on related complex pyridine derivatives show that dispersion and electrostatic forces are often the major contributors to the stability of the crystal lattice. iucr.orgresearchgate.net

| Energy Component | Description | Relevance to this compound |

|---|---|---|

| Electrostatic (Eele) | Energy from the interaction between the static charge distributions of the molecules. | Significant due to the polar N-H and O-H bonds and the nitrogen heteroatoms, driving hydrogen bond formation. |

| Dispersion (Edis) | Attractive energy arising from instantaneous fluctuations in electron density (van der Waals forces). | A major stabilizing force, particularly important for the π-π stacking interactions between the aromatic pyridine rings. iucr.org |

| Repulsion (Erep) | Short-range repulsive energy that prevents molecules from collapsing into each other. | Balances the attractive forces to determine the final intermolecular distances. |

| Polarization (Epol) | Attractive energy from the distortion of a molecule's charge distribution by another. | Contributes to the overall stability, especially in the presence of strong hydrogen bonds. |

| Total Energy (Etot) | The sum of the above components, indicating the overall strength of a specific molecular pair interaction. | Identifies the most significant pairwise interactions that build the supramolecular architecture. iucr.orgresearchgate.net |

Hydrogen Bonding and Pi-Pi Stacking Interactions

The molecular structure of this compound, featuring a hydroxyl group (-OH) and two pyridine rings, is primed for significant non-covalent interactions.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via its H atom) and an acceptor (via its O atom). The nitrogen atoms in the pyridine rings are effective hydrogen bond acceptors. Consequently, strong O-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, linking molecules into chains or more complex networks. nih.gov In related structures containing both methanol and pyridine moieties, intermolecular O-H···N hydrogen bonds are consistently observed as primary drivers of the supramolecular assembly. researchgate.net

Pi-Pi Stacking: The aromatic pyridine rings facilitate π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent rings align, contributing significantly to the crystal's stability. The geometry of this stacking can vary, from a parallel-displaced arrangement to a T-shaped (or edge-to-face) interaction. The presence of the nitrogen heteroatom can influence the nature of these interactions, often leading to offset stacking arrangements to minimize electrostatic repulsion. Hirshfeld surface analysis can help visualize these interactions through the shape index and curvedness plots, while energy framework calculations quantify their contribution via the dispersion energy component. mdpi.com

Coordination Chemistry and Supramolecular Assemblies

Di(pyridin-3-yl)methanol as a Ligand in Metal Complexes

The geometry of this compound inherently prevents it from acting as an effective chelating agent for a single metal center. Chelation typically requires two or more donor atoms to be positioned in such a way that they can bind to the same metal ion to form a stable ring structure. In this compound, the nitrogen atoms of the two pyridine (B92270) rings are located at the 3-positions relative to the central methanol (B129727) bridge. This 'meta' arrangement directs the nitrogen donors away from each other, making the simultaneous coordination to a single metal ion sterically impossible.

Consequently, this compound predominantly exhibits two primary coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center using only one of its two available pyridine nitrogen atoms. This mode is less common as it does not utilize the full potential of the ligand to form extended networks.

Bridging Coordination: This is the most significant coordination mode for this ligand. Each of the two pyridine nitrogen atoms coordinates to a different metal center. This bridging action links metal ions together, propagating a network that can extend in one, two, or three dimensions, leading to the formation of coordination polymers.

Pyridine-based ligands are well-known for their ability to form stable complexes with a wide variety of transition metal ions. wikipedia.org The nitrogen atom in the pyridine ring is a moderately soft Lewis base, allowing it to bind effectively with many first and second-row transition metals such as copper(II), zinc(II), cobalt(II), nickel(II), and cadmium(II).

It is therefore anticipated that this compound will form coordination polymers with these and other transition metals. The specific outcome of the reaction—such as the dimensionality and topology of the resulting polymer—would depend on factors like the preferred coordination number and geometry of the metal ion, the metal-to-ligand ratio used in the synthesis, the solvent, and the nature of the counter-anion present in the metal salt. However, detailed studies and specific examples of complexes formed between this compound and transition metal ions are not extensively documented in publicly available scientific literature.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands like this compound generally involves the self-assembly of metal ions and the organic linker in solution. Characterization then relies on a combination of crystallographic and spectroscopic techniques to elucidate the structure and bonding.

The synthesis of coordination polymers using this compound as a linker is typically achievable through one-pot reaction methods. nih.gov A general approach involves dissolving the this compound ligand and a suitable metal salt (e.g., nitrate, chloride, or acetate) in a solvent or a mixture of solvents. nih.gov The resulting solution is then held at a specific temperature, often under solvothermal conditions (in a sealed vessel above the solvent's boiling point), to facilitate the slow crystallization of the coordination polymer product.

The choice of solvent can be critical, influencing the solubility of the components and sometimes playing a role in the final structure as a coordinated or guest molecule. Common solvents for such syntheses include methanol, ethanol (B145695), N,N-dimethylformamide (DMF), and water. The slow evaporation of the solvent from the reaction mixture at room temperature is another gentle method used to obtain single crystals suitable for structural analysis.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. Although specific crystal structures for complexes of this compound are not widely reported, a crystallographic analysis would provide crucial information, including:

Coordination Environment: The geometry around the metal center (e.g., tetrahedral, square planar, octahedral) and its coordination number.

Bonding Parameters: Precise measurements of the metal-nitrogen bond lengths and the bond angles within the coordination sphere.

Ligand Conformation: The exact conformation of the this compound ligand, including the torsion angles between the pyridine rings.

Supramolecular Interactions: The role of hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic pyridine rings in the crystal packing.

Table 1: Expected Data from Hypothetical X-ray Crystallography Analysis

| Parameter | Information Provided |

| Metal-Nitrogen Bond Length | Indicates the strength of the coordinate bond. |

| Coordination Geometry | Reveals the spatial arrangement of ligands around the metal (e.g., octahedral). |

| Network Dimensionality | Determines if the structure is a 1D, 2D, or 3D polymer. |

| Hydrogen Bonding | Shows the involvement of the -OH group in stabilizing the crystal lattice. |

| π-π Stacking Distance | Indicates the presence and strength of aromatic interactions between pyridine rings. |

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion and for providing information about the structure of the complex, particularly for bulk samples or when single crystals are unavailable.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen atom to a metal center typically induces shifts in the vibrational frequencies of the aromatic ring. In the IR spectrum of a this compound complex, one would expect to see shifts in the C=C and C=N stretching vibrations of the pyridine rings to higher wavenumbers compared to the free ligand. The broad O-H stretching band from the methanol group would also provide information about its involvement in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes involving diamagnetic metal ions like Zn(II) or Cd(II), ¹H NMR spectroscopy is a powerful characterization tool. The ¹H NMR spectrum for the free this compound ligand has been reported. google.comgoogleapis.comgoogle.com Upon coordination, the electron density around the pyridine ring changes, causing the signals of the pyridine protons to shift, typically downfield (to a higher ppm value). The magnitude of this shift can provide evidence of the metal-ligand interaction.

Table 2: Reported ¹H NMR Data for Free this compound and Expected Changes Upon Coordination

| Protons (Free Ligand) google.comgoogle.com | Reported Chemical Shift (δ, ppm) in CDCl₃ | Expected Change Upon Coordination |

| Pyridine H (various) | 8.32 (s), 8.24 (d), 7.47 (d), 7.01-7.09 (m) | Downfield shift |

| Methanol CH (s) | 5.67 | Possible shift |

| Methanol OH | Variable | May broaden or shift |

Data is for the uncoordinated ligand as reported in patent literature.

Electronic and Catalytic Properties of Metal Complexes

The coordination of this compound to metal centers gives rise to complexes with distinct electronic and catalytic functionalities, influenced by the nature of the metal ion and the coordination environment. The nitrogen atoms of the pyridine rings act as excellent donors, forming stable complexes with a variety of transition metals.

The electronic properties of these metal complexes are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. UV-Vis spectroscopy is a key technique to probe these properties, revealing absorptions corresponding to π→π* and n→π* electronic transitions within the pyridine rings, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. While specific electronic spectra for this compound complexes are not extensively documented in the available literature, theoretical studies on similar pyridine derivatives suggest that π→π* transitions typically appear as strong absorption bands in the UV region, while the lower-energy n→π* transitions are generally less intense. The coordination of the pyridyl nitrogen to a metal center is expected to shift these absorption bands.

The catalytic activity of metal complexes is intimately linked to their electronic structure. Pyridine-alkoxide ligands, a class to which the deprotonated form of this compound belongs, are known to stabilize high oxidation states of metal centers, a crucial feature for oxidative catalysis. These ligands can facilitate proton-coupled electron transfer (PCET) processes, which are vital in many catalytic cycles, including water oxidation. For instance, iridium complexes with pyridine-alkoxide type ligands have shown remarkable activity in water oxidation catalysis, a key process for artificial photosynthesis. The strong electron-donating character of the alkoxide enhances the stability of high-valent metal species, which are often key intermediates in catalytic oxidation reactions.

While specific catalytic data for complexes of this compound are sparse, the broader family of pyridine-containing metal complexes has been extensively studied. For example, Pd(II) complexes with pyridine-based ligands are efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. The electronic nature of substituents on the pyridine ring has been shown to modulate the catalytic efficiency, with more basic ligands generally leading to slightly greater effectiveness in Suzuki-Miyaura coupling. Similarly, copper complexes in conjunction with nitroxyl (B88944) radicals have been shown to be effective catalysts for the selective oxidation of alcohols.

Table 1: Illustrative Electronic and Catalytic Properties of a Hypothetical this compound Metal Complex This table is based on general principles and data from related pyridine-alkoxide complexes, as specific experimental data for this compound complexes is limited in the reviewed literature.

| Property | Description | Potential Value/Observation |

|---|---|---|

| Electronic Transition | UV-Vis absorption bands corresponding to ligand-based and charge-transfer transitions. | λmax values in the range of 250-400 nm, indicative of π→π* and MLCT bands. |

| Redox Potential | Formal potential (E½) for the metal-centered redox couple (e.g., M(II)/M(III)). | Highly dependent on the metal; for a first-row transition metal, this could range from +0.5 to +1.5 V vs. NHE. |

| Catalytic Application | Example of a catalyzed reaction. | Oxidation of a primary alcohol to an aldehyde. |

| Catalytic Performance | A measure of catalyst efficiency, such as Turnover Number (TON) or Turnover Frequency (TOF). | TONs could potentially reach into the hundreds or thousands, depending on the specific reaction and conditions. |

Supramolecular Architectures Involving this compound

The structure of this compound is particularly well-suited for the construction of supramolecular architectures. The two pyridyl nitrogen atoms, oriented away from each other, can bridge different metal centers, while the hydroxyl group provides a site for hydrogen bonding, leading to the formation of extended and stable networks.

In the solid state, the arrangement of molecules is governed by a network of non-covalent interactions. For this compound and its derivatives, hydrogen bonding and π-π stacking are expected to be the dominant forces dictating the crystal packing.

The ability of this compound to act as a bridging ligand is fundamental to its use in the construction of coordination polymers and metal-organic frameworks (MOFs). The two pyridyl nitrogen atoms can coordinate to different metal centers, effectively linking them into extended one-, two-, or three-dimensional networks.

The geometry of the resulting polymeric structure is influenced by the coordination preference of the metal ion and the conformational flexibility of the this compound ligand. For instance, metal ions with a preference for octahedral coordination could be linked by the ligand to form linear chains or more complex layered structures. The hydroxyl group on the ligand can also participate in the coordination to the metal center, particularly after deprotonation, or it can be involved in hydrogen bonding that directs the assembly of the polymeric network.

While specific examples of coordination polymers constructed from this compound are not extensively detailed in the available research, the principles are well-established with analogous dipyridyl ligands. For example, N-(pyridin-3-yl)isonicotinamide, which also possesses two non-chelating pyridyl groups, has been used to construct layered coordination polymers with nickel(II). In these structures, the dipyridyl ligands bridge metal centers to form layers, which are then stacked to create a three-dimensional architecture. Similarly, pyridine-dicarboxylic acid linkers have been shown to form coordination polymers with diverse structural topologies, including 2D networks and 3D frameworks. Given these precedents, this compound is a highly promising building block for the rational design and synthesis of novel coordination polymers with potentially interesting catalytic, magnetic, or porous properties.

Chemical Reactivity and Mechanistic Studies

Oxidation Reactions of Di(pyridin-3-yl)methanol

The oxidation of the secondary alcohol group in this compound is a key transformation, yielding the corresponding ketone. This reaction typically involves the cleavage of the C-H bond at the carbinol carbon and the O-H bond of the hydroxyl group. Various oxidizing agents can accomplish this transformation, with the choice of reagent often influencing the reaction conditions and yield.

The oxidation of this compound leads directly to the formation of di(pyridin-3-yl)methanone (B189070), a valuable ketone intermediate in organic synthesis. A common and effective reagent for this type of oxidation is manganese dioxide (MnO₂). In a typical procedure, the alcohol is refluxed in a solvent like toluene (B28343) with an excess of activated manganese dioxide. The reaction proceeds via a heterogeneous mechanism on the surface of the MnO₂. This method is particularly useful for oxidizing allylic and benzylic-type alcohols, a category that includes this compound due to the activating influence of the pyridine (B92270) rings.

For instance, in the synthesis of related heteroaryl-fused pyrazoles, a similar compound, (2-chlorophenyl)-(pyridin-3-yl)methanol, was successfully oxidized to (2-chlorophenyl)-(pyridin-3-yl)methanone using manganese dioxide in refluxing toluene. semanticscholar.org This demonstrates the utility of MnO₂ for converting pyridyl-methanols to their corresponding methanones. semanticscholar.org

| Starting Material | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| (2-chlorophenyl)-(pyridin-3-yl)methanol | Manganese Dioxide (MnO₂) | (2-chlorophenyl)-(pyridin-3-yl)methanone | Reflux in Toluene | semanticscholar.org |

Modern synthetic methods increasingly focus on sustainable and efficient catalytic processes. One such innovative approach is the copper-catalyzed oxidation of C(sp³)–H bonds using water as the sole oxygen source. exlibrisgroup.commdpi.com While direct studies on this compound are not extensively detailed, research on the analogous pyridin-2-yl-methanes provides significant insight into this transformation. nih.gov This reaction efficiently converts diarylmethanes into aromatic ketones under mild conditions, avoiding the need for hazardous oxidants. nih.gov

The proposed mechanism suggests that water participates directly in the oxidation process, providing the oxygen atom for the newly formed carbonyl group. exlibrisgroup.commdpi.com This copper-catalyzed system represents a powerful and environmentally friendly approach for certain oxidation reactions. nih.gov The process is significant as it provides an alternative to traditional methods that often require harsh conditions or stoichiometric amounts of dangerous oxidizing agents. nih.gov The development of such water-involved oxidation reactions is a key area of interest in green chemistry. exlibrisgroup.com

Reduction Reactions and Derivative Formation

The reduction of this compound or its derivatives focuses on transforming the functional groups present in the molecule. The most common reduction would involve the conversion of the corresponding ketone, di(pyridin-3-yl)methanone, back to the alcohol, this compound.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile nucleophilic reducing agent widely used in organic synthesis. adichemistry.com Its primary function is the reduction of polar multiple bonds, such as those found in carbonyl compounds. adichemistry.com LAH readily reduces aldehydes, ketones, esters, and carboxylic acids to the corresponding primary or secondary alcohols. commonorganicchemistry.comyoutube.com

Therefore, the primary role of LAH in relation to this compound is in its synthesis from di(pyridin-3-yl)methanone. The hydride (H⁻) from the AlH₄⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. youtube.com A subsequent workup with a protic source, typically water, protonates the resulting alkoxide to yield the final alcohol product. youtube.com

Direct reduction of the alcohol group in this compound by LAH is not a feasible reaction under standard conditions. The hydroxyl group is a poor leaving group, and LAH is not typically used to reduce alcohols to alkanes. Such a transformation would first require converting the hydroxyl into a good leaving group, such as a tosylate or a halide. LAH is, however, capable of reducing alkyl halides to alkanes. nist.gov

| Functional Group | Product after LAH Reduction | Reference |

|---|---|---|

| Ketone | Secondary Alcohol | adichemistry.com |

| Aldehyde | Primary Alcohol | adichemistry.com |

| Ester | Primary Alcohol | youtube.com |

| Carboxylic Acid | Primary Alcohol | youtube.com |

Nucleophilic Substitution Reactions of the Methanol (B129727) Group

The hydroxyl group of this compound is a poor leaving group (OH⁻) and must be converted into a better one to facilitate nucleophilic substitution reactions. A common strategy is to react the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. This is intended to form a tosylate ester, where the tosylate group is an excellent leaving group.

However, studies on substituted benzyl (B1604629) alcohols and pyridine methanols have shown that this reaction can sometimes lead directly to the formation of the corresponding chloride rather than the expected tosylate. researchgate.net This direct chlorination is a type of nucleophilic substitution where chloride, present as an impurity or generated in the reaction, acts as the nucleophile. This outcome can be predicted based on the electronic properties of the starting alcohol. researchgate.net The reaction likely proceeds through a reactive intermediate that is highly susceptible to nucleophilic attack by chloride ions. researchgate.net

Mechanism of Action in Chemical Transformations

The reactivity of this compound is governed by the interplay between the central methanol group and the two electron-withdrawing pyridine rings.

Oxidation Mechanism : In oxidations using reagents like MnO₂, the reaction is believed to occur on the surface of the oxidant. The alcohol adsorbs to the surface, and a hydrogen atom is abstracted from both the carbinol carbon and the hydroxyl oxygen, leading to the formation of the ketone. In the case of copper-catalyzed oxidation with water, the mechanism is more complex. It is thought to involve the formation of a copper-alkoxide intermediate. The pyridine nitrogen atoms can play a crucial role by coordinating to the copper catalyst, facilitating the subsequent C-H bond activation and oxidation steps where a water molecule provides the oxygen atom for the new carbonyl group. exlibrisgroup.commdpi.com

Reduction Mechanism (of the corresponding ketone) : The reduction of di(pyridin-3-yl)methanone with LiAlH₄ follows a well-established nucleophilic addition mechanism. The electron-rich hydride ion (H⁻) from the AlH₄⁻ complex attacks the partially positive carbonyl carbon. youtube.com This breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a tetrahedral aluminum alkoxide intermediate. In the final step, acidic or aqueous workup protonates the alkoxide, yielding this compound. youtube.com

Nucleophilic Substitution Mechanism : For substitution to occur at the carbinol carbon, the -OH group must be converted into a good leaving group. For example, protonation of the alcohol in the presence of a strong acid like HBr would form an oxonium ion (-OH₂⁺). The departure of a neutral water molecule can then lead to the formation of a secondary carbocation, stabilized by the adjacent pyridine rings. This carbocation is then rapidly attacked by a nucleophile (e.g., Br⁻) in an Sₙ1-type mechanism. Alternatively, under conditions that favor an Sₙ2 reaction, a nucleophile attacks the carbon atom as the leaving group departs in a single, concerted step. libretexts.org The reaction of pyridine methanols with tosyl chloride that results in chlorination suggests the formation of a highly reactive intermediate that is readily intercepted by chloride ions. researchgate.net

Based on a thorough review of the available scientific literature from the search results, there is no specific information regarding the cycloaddition reactions of methylidyne radicals with this compound, nor are there details on subsequent ring expansion and hydrogen elimination processes for this particular compound.

The prominent research in this area focuses on a different isomer, di(pyridin-2-yl)methanol (B1605064), which is formed from the reaction of a methylidyne radical with dipyrromethanol. tandfonline.comresearchgate.net This reaction involves a cycloaddition, followed by ring expansion and hydrogen elimination. tandfonline.comresearchgate.net However, these findings are specific to the 2-pyridyl isomer and cannot be extrapolated to this compound due to the differing electronic and steric properties of the 3-substituted pyridine ring.

Therefore, it is not possible to provide an article on the chemical reactivity of this compound that adheres to the requested outline, as the specific mechanistic studies on methylidyne radical additions and ring expansion for this compound are not present in the provided search results.

Applications in Medicinal Chemistry Research

Potential Biological Activities (excluding dosage/administration)

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. nih.gov Many natural and synthetic compounds are studied for their ability to mitigate these processes. nih.govmdpi.com The anti-inflammatory and antioxidant effects of compounds are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and to scavenge free radicals. nih.govnih.gov

The molecular mechanisms behind these activities frequently involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes. researchgate.net Additionally, activation of the Nrf2 pathway, which controls the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), is a common mechanism for antioxidant effects. nih.govnih.gov Methanol (B129727) extracts of various plants containing diverse phytochemicals have shown potent anti-inflammatory and antioxidant properties through these mechanisms. mdpi.comresearchgate.net While direct studies on Di(pyridin-3-yl)methanol are limited in this specific context, the general class of pyridine (B92270) derivatives has been explored for various biological activities, and the structural motifs present in this compound suggest potential for interaction with biological systems involved in inflammation and oxidative stress. nih.gov

Molecular Mechanisms of Biological Action

Interaction with Molecular Targets and Pathways

The biological activity of this compound is fundamentally governed by its molecular structure, which facilitates various non-covalent interactions with biological targets. The presence of two pyridine rings and a central hydroxyl group allows for a combination of hydrogen bonding and π-π stacking interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic pyridine rings can engage in π-π stacking with aromatic residues (like phenylalanine, tryptophan, or tyrosine) in protein binding sites. mdpi.com

These interactions are critical for the compound's ability to bind to the active or allosteric sites of enzymes and receptors. For example, in kinase inhibition, specific hydrogen bonds with hinge region amino acids of the ATP-binding pocket are often essential for potent activity. researchgate.net Computational methods like molecular docking are employed to predict these binding affinities and visualize the interactions, guiding the design of more effective molecules. The dearomatization–aromatization process of the pyridine ring can also drive catalytic hydride transfer reactions, a fundamental process in the reduction of substrates like CO2 to methanol, showcasing the chemical reactivity and pathway involvement of pyridine-based structures. acs.org

Enzyme and Receptor Binding Modulation

The ability of this compound and its derivatives to modulate the function of enzymes and receptors is a direct result of their binding interactions. By occupying a binding site, these molecules can act as competitive or non-competitive inhibitors of enzymes, or as antagonists or agonists at receptors. nih.gov

In the case of aromatase, the pyridine nitrogen coordinates with the enzyme's heme iron, directly interfering with its catalytic function. nih.gov For receptor tyrosine kinases like VEGFR-2, EGFR, and c-KIT, pyridine-containing inhibitors typically compete with ATP for binding in the kinase domain. This binding event stabilizes an inactive conformation of the enzyme, blocking the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cancer cell growth and survival. researchgate.netthieme-connect.de The specificity and potency of this modulation can be fine-tuned through systematic chemical modifications of the parent scaffold, a process that has led to the development of highly selective antagonists for various receptors, including the transient receptor potential vanilloid 3 (TRPV3). nih.govfigshare.com

Antibiofilm Activity and Drug Resistance Studies

Research into this compound and its related structures has revealed potential applications in combating bacterial biofilms and addressing drug resistance. While studies on the parent compound itself are limited, research on derivatives, particularly those incorporating the pyridinyl moiety, provides insight into this area.

One area of investigation involves 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have been designed and synthesized to evaluate their antibacterial capabilities. nih.gov These compounds have demonstrated significant activity against several Gram-positive bacteria. nih.gov Notably, certain derivatives exhibited universal antibiofilm activity, with one compound in particular, 21d , showing significant, concentration-dependent inhibition of biofilm formation. nih.gov Furthermore, this same compound displayed a stable effect against S. pneumoniae over 15 days, suggesting a lower potential for the development of drug resistance compared to the standard drug linezolid. nih.gov

Studies on other pyridine derivatives have also shown promise. A series of novel triazole functionalized pyridine derivatives were screened for their ability to inhibit biofilm formation. researchgate.net Several of these compounds showed promising activity, specifically against strains of Staphylococcus aureus, a bacterium known for its ability to form resilient biofilms and develop drug resistance. researchgate.net The mechanism for some of these pyridine derivatives is thought to involve the inhibition of key enzymes required for bacterial virulence factors. researchgate.net

The table below summarizes the minimum inhibitory concentrations (MICs) for a selection of 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacteria, illustrating their potential as antibacterial agents. nih.gov

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 3-(pyridine-3-yl)-2-oxazolidinone Derivatives

| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |

|---|---|---|---|---|---|

| 21b | 4 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL |

| 21d | 4 µg/mL | 1 µg/mL | 4 µg/mL | 4 µg/mL | 4 µg/mL |

| 21e | 4 µg/mL | 2 µg/mL | 4 µg/mL | 4 µg/mL | 4 µg/mL |

| 21f | 4 µg/mL | 2 µg/mL | 4 µg/mL | 4 µg/mL | 4 µg/mL |

| Linezolid (Control) | 4 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL | 2 µg/mL |

Data sourced from Jin et al., 2022. nih.gov

Pharmacology of this compound Derivatives

The pharmacological landscape of this compound derivatives is diverse, with research pointing to their potential as inhibitors of various enzymes and as modulators of ion channels. The core pyridinyl methanol structure serves as a valuable scaffold for developing targeted therapeutic agents.

A significant area of research has been the development of (Pyridin-2-yl)methanol derivatives as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.govacs.orgresearchgate.net TRPV3 is an ion channel implicated in pain sensation, inflammation, and skin disorders. nih.govacs.org Systematic optimization of a lead compound featuring the pyridinyl methanol moiety led to the identification of potent and selective TRPV3 antagonists. nih.gov One such derivative, 74a , demonstrated a favorable preclinical profile in models of neuropathic and central pain. nih.govacs.org

Other pyridine derivatives have been synthesized and investigated for their activity as cholinesterase inhibitors, which is a key strategy in managing Alzheimer's disease. nih.gov A series of pyridine derivatives featuring a carbamic or amidic function were tested against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). nih.gov The carbamate (B1207046) derivative 8 was identified as the most potent hAChE inhibitor with an IC₅₀ value of 0.153 µM, while carbamate 11 was the most effective inhibitor of hBChE with an IC₅₀ of 0.828 µM. nih.gov These compounds were also found to inhibit the self-aggregation of Aβ₄₂ amyloid plaques, another hallmark of Alzheimer's disease. nih.gov

Furthermore, research has explored pyridine derivatives as selective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a target in certain cancers. nih.gov A series of 2,4,6-trisubstituted pyridine derivatives were evaluated, leading to the discovery of compound 14n , which exhibited an IC₅₀ of 54.6 nM against the IDH2 R140Q mutant isoform. nih.gov This compound showed high selectivity for the mutant enzyme over its wild-type counterparts. nih.gov

The table below presents the inhibitory activities of selected pyridine derivatives against their respective targets.

Table 2: Inhibitory Activity of Selected this compound Derivatives

| Derivative Class | Compound | Target Enzyme/Receptor | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| Cholinesterase Inhibitors | Carbamate 8 | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 µM |

| Carbamate 11 | Human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 µM |

| Mutant IDH2 Inhibitors | Compound 14n | IDH2 R140Q | 54.6 nM |

Data sourced from Scipione et al., 2017 and Xiong et al., 2018. nih.govnih.gov

Industrial and Advanced Materials Applications

Intermediate in Chemical Synthesis